
N-(4,4-difluorociclohexil)-1H-pirazol-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide: is a chemical compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Aplicaciones Científicas De Investigación
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Mecanismo De Acción
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide is the family of poly (ADP-ribose) polymerases (PARPs) . PARPs are a group of proteins that play key roles in a variety of cellular processes, including DNA replication and repair .
Mode of Action
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide acts as a PARP inhibitor . It suppresses DNA repair through a mechanism known as “PARP trapping”, which is a process where PARP enzymes are trapped on DNA, preventing the normal repair process . This mechanism is particularly effective in cancer cells with homologous recombination repair (HRR) defects, including BRCA mutations .
Biochemical Pathways
The inhibition of PARP by N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide affects the DNA repair pathways . When PARP is inhibited, DNA damage accumulates in the cell, leading to cell death. This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .
Result of Action
The result of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells, which often have defects in other DNA repair mechanisms .
Métodos De Preparación
The synthesis of N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4,4-difluorocyclohexylamine with pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques .
Análisis De Reacciones Químicas
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Comparación Con Compuestos Similares
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
4,4-Difluorocyclohexanemethanol: This compound shares the difluorocyclohexyl group but differs in its functional group, leading to different reactivity and applications.
N-(4,4-difluorocyclohexyl)nicotinamide: Similar in structure but with a nicotinamide group, this compound has distinct biological activities and applications.
N-(4,4-difluorocyclohexyl)-N,2-dimethyltetrahydro-2H-pyran-4-carboxamide:
Propiedades
IUPAC Name |
N-(4,4-difluorocyclohexyl)-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O/c11-10(12)3-1-8(2-4-10)15-9(16)7-5-13-14-6-7/h5-6,8H,1-4H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZNRHAIGTCAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CNN=C2)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
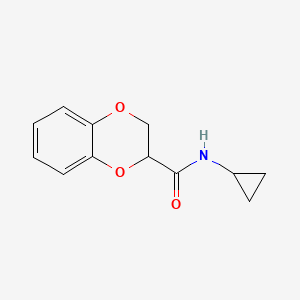
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2389609.png)
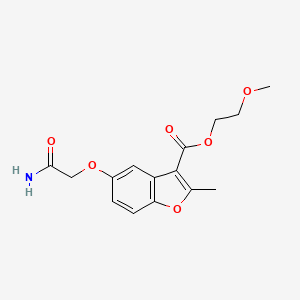
![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2389613.png)
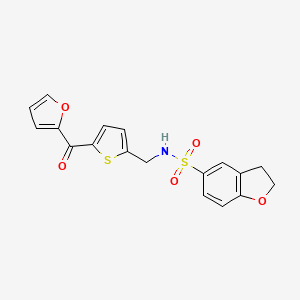
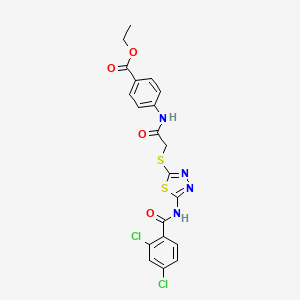
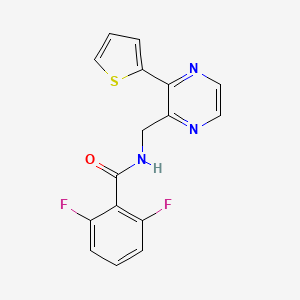
![6-allyl-4-(2,3-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2389619.png)

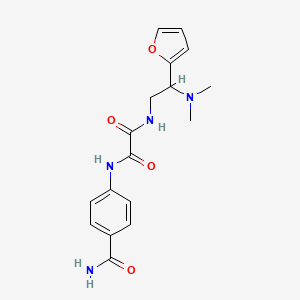
![1-Chloro-4-[(4-phenoxybutyl)sulfanyl]benzene](/img/structure/B2389625.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2389628.png)
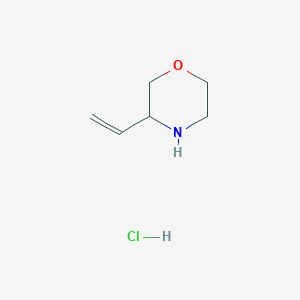
![3-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2389631.png)
